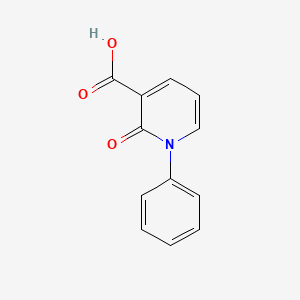

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDWSPYXCCAUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610610 | |

| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868171-81-7 | |

| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Methyl 2-Oxo-1-Phenyl-1,2-Dihydropyridine-3-Carboxylate

The most widely documented method involves alkaline hydrolysis of the methyl ester precursor.

Reaction Conditions and Optimization

A solution of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (3.5 mmol) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (8 mL total) is treated with lithium hydroxide monohydrate (2 equiv) and stirred at 20°C for 4 hours. After concentration under reduced pressure, the residue is acidified to pH 2, yielding the target compound as a yellow solid with an 86% yield.

Key Analytical Data:

This method’s efficiency stems from the ester group’s susceptibility to nucleophilic attack by hydroxide ions, facilitated by the electron-withdrawing pyridone ring.

One-Pot Three-Component Synthesis Under Ball Milling

Solvent-Free Mechanochemical Approach

A solvent-free, catalyst-free synthesis employs ball milling to combine 3-formylchromone, malononitrile, and ammonium acetate. The reactants are milled at 30 Hz for 40 minutes, achieving a high-yielding route (exact yield unspecified in available data).

Advantages:

Functionalization of Chromone Derivatives

Synthesis via 3-Formylchromone Intermediate

Reacting 3-formylchromone with cyanothioacetamide under basic conditions generates 2-pyridone-3-carboxylic acid derivatives. While this method primarily produces analogs with varied substituents (e.g., benzyl, propargyl), adapting the protocol by substituting aniline for ammonium acetate could yield the target compound.

Representative Yields for Analogous Compounds:

| Substituent | Yield (%) |

|---|---|

| Benzyl | 86 |

| Propargyl | 78 |

| 1-Phenylethyl | 63 |

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using strong nucleophiles like sodium hydroxide.

Major Products Formed:

Oxidation: The oxidation of the compound can yield pyridine-3,5-dicarboxylic acid.

Reduction: Reduction can produce 2-hydroxy-1-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Substitution: Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -F) at the phenyl ring improve metabolic stability and binding affinity to targets like cannabinoid receptors .

- Methyl groups (o-tolyl, m-tolyl) enhance lipophilicity, favoring blood-brain barrier penetration .

Trifluoromethyl-Substituted Derivatives

Key Observations :

- Trifluoromethyl groups increase electron-withdrawing effects, enhancing oxidative stability and receptor binding specificity .

- Benzyl vs. alkyl trifluoromethyl groups : Benzyl derivatives exhibit higher molecular rigidity, favoring crystallinity in X-ray studies .

Heterocyclic and Alkyl-Substituted Analogs

Biological Activity

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 868171-81-7) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

The molecular formula of this compound is with a molecular weight of 215.21 g/mol. The structure features a dihydropyridine ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of dihydropyridine derivatives against various cancer cell lines. A notable study evaluated the cytotoxic activity of several compounds, including this compound, against the HCT-15 colon cancer cell line. The following table summarizes the IC50 values of selected compounds:

| Compound | Structure | IC50 (µM) |

|---|---|---|

| This compound | Structure | 9.24 ± 0.9 |

| Compound 3a | Structure | 7.94 ± 1.6 |

| Compound 3f | Structure | 15.47 ± 0.72 |

The results indicate that this compound exhibits moderate cytotoxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study synthesized a series of related compounds and tested their efficacy against various bacterial strains. The findings suggest that derivatives of dihydropyridine exhibit significant antibacterial properties, particularly against Gram-negative bacteria .

The proposed mechanism for the anticancer activity involves the inhibition of key proteins associated with cell proliferation and survival pathways. Molecular docking studies have indicated that these compounds may interact with proteins involved in apoptosis, such as PARP-1 (Poly (ADP-ribose) polymerase), which plays a critical role in DNA repair and programmed cell death .

Case Studies

A detailed case study conducted on a series of dihydropyridine derivatives demonstrated that modifications in the chemical structure significantly influenced their biological activity. For instance, substituents on the phenyl ring were found to enhance cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via ternary condensation of Meldrum’s acid with triethyl orthoformate and aniline, followed by reaction with N-aryl cyanoacetamides in the presence of KOH (Scheme 1, ). Key steps include:

Condensation : Meldrum’s acid reacts with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.

Cyclization : The intermediate reacts with cyanoacetamides under alkaline conditions (KOH) to yield the target compound.

Purification : Recrystallization from ethanol or acetonitrile is typically employed.

Q. Table 1: Comparison of Synthetic Methods

| Starting Materials | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Meldrum’s acid, cyanoacetamides | KOH/EtOH | 65–78 | |

| Variants with substituted anilines | KOH/DMF | 70–85 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/c | |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer: Contradictions arise from structural analogs (e.g., 6-substituted derivatives) exhibiting varying bioactivity. Strategies include:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 5-cyano vs. 6-mercapto groups) on activity .

Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., IC values for enzyme inhibition) .

Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinity discrepancies .

Q. Table 3: Bioactivity of Derivatives

| Derivative | Target Activity | IC (μM) | Reference |

|---|---|---|---|

| 5-Cyano-6-mercapto | Kinase inhibition | 0.45 | |

| 4-Hydroxy | Antibacterial | 12.3 |

Q. What challenges arise in optimizing reaction conditions for novel derivatives, and how are they addressed?

Methodological Answer: Challenges include low yields due to steric hindrance or competing side reactions. Mitigation strategies:

Catalyst Screening : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 150°C for 10 min vs. 24 hours conventionally) .

Q. How can researchers analyze the complexation behavior of the compound with metal ions?

Methodological Answer:

- Experimental :

- Computational : Density Functional Theory (DFT) calculates orbital interactions (e.g., HOMO-LUMO gaps for stability prediction) .

Q. What are the best practices for handling structural isomerism during synthesis?

Methodological Answer: Isomerism (e.g., keto-enol tautomerism) is managed via:

pH Control : Acidic conditions stabilize the keto form .

Chromatography : HPLC with C18 columns separates isomers .

Crystallographic Validation : Single-crystal X-ray diffraction confirms dominant tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.